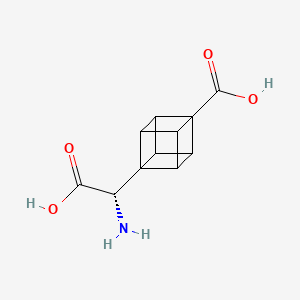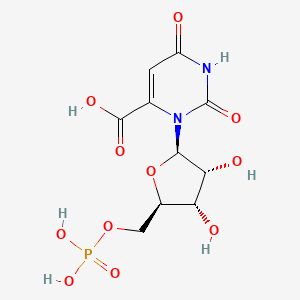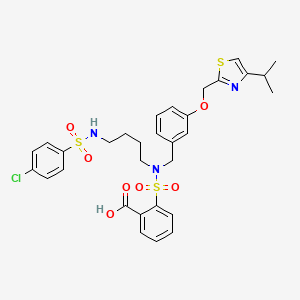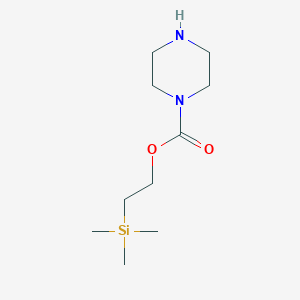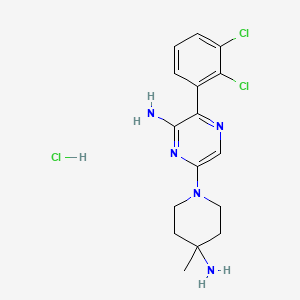
SPDMV-sulfo
Vue d'ensemble
Description
SPDMV-sulfo is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a newly discovered fluorescence labeling agent in the field of biology and chemistry.
Molecular Structure Analysis
The molecular formula of SPDMV-sulfo is C15H18N2O7S3 . The molecular weight is 434.51 . The exact molecular structure is not provided in the available sources.Chemical Reactions Analysis
SPDMV-sulfo is used in the synthesis of antibody-drug conjugates (ADCs), where it is attached to an ADC cytotoxin through an ADC linker . The exact chemical reactions involved in this process are not detailed in the available sources.Physical And Chemical Properties Analysis
The molecular formula of SPDMV-sulfo is C15H18N2O7S3 . The molecular weight is 434.51 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the available sources.Applications De Recherche Scientifique
- Role of SPDMV-sulfo : SPDMV-sulfo serves as a linker in ADCs, connecting the antibody (targeting specific cancer cells) to the cytotoxic payload. Upon internalization by cancer cells, the linker is cleaved, releasing the drug for localized cytotoxicity .
- Application : Researchers use SPDMV-sulfo to label proteins, nucleic acids, and other biomolecules for imaging studies. Its cleavable nature allows controlled release of the fluorophore, enhancing signal specificity.
Antibody-Drug Conjugates (ADCs)
Fluorescence Labeling
Mécanisme D'action
Target of Action
SPDMV-sulfo is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules designed for targeted therapy, which are comprised of an antibody attached to a cytotoxic drug through a linker . The antibody in an ADC specifically targets cancer cells, delivering the cytotoxic drug directly to these cells .
Mode of Action
The mode of action of SPDMV-sulfo involves its role as a cleavable linker in ADCs . The linker holds the cytotoxic drug and the antibody together. Once the ADC reaches the target cell, the linker is cleaved, releasing the cytotoxic drug to exert its effect .
Biochemical Pathways
This drug then interferes with cell division, leading to cell death .
Pharmacokinetics
The pharmacokinetics of SPDMV-sulfo as a part of ADCs involves the absorption, distribution, metabolism, and excretion (ADME) of the ADC. The ADC is typically administered intravenously, allowing for immediate absorption into the bloodstream. It is then distributed throughout the body, where it binds to target cells. The linker is metabolized (cleaved), releasing the cytotoxic drug. Finally, the drug and other metabolites are excreted from the body
Result of Action
The result of the action of SPDMV-sulfo, as a part of an ADC, is the targeted destruction of cancer cells. The ADC selectively binds to cancer cells, and the cleavage of the linker releases the cytotoxic drug. This drug then induces cell death in the target cells .
Action Environment
The action of SPDMV-sulfo, as a part of an ADC, can be influenced by various environmental factors. These may include the presence of the target antigen on cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue
Propriétés
IUPAC Name |
1-[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S3/c1-15(2,26-25-11-5-3-4-8-16-11)7-6-13(19)24-17-12(18)9-10(14(17)20)27(21,22)23/h3-5,8,10H,6-7,9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGNECNMJPGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125732 | |
| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SPDMV-sulfo | |
CAS RN |
2101206-86-2 | |
| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101206-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






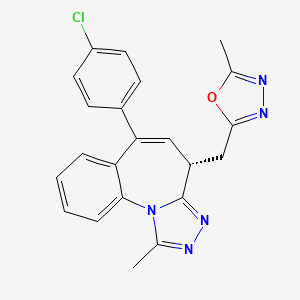

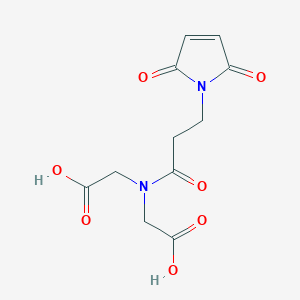
![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)

